![molecular formula C17H21ClN2OS B2945449 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(1-cyanocycloheptyl)acetamide CAS No. 1208921-02-1](/img/structure/B2945449.png)
2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(1-cyanocycloheptyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(1-cyanocycloheptyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CCMI and belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors. In
Mecanismo De Acción
CCMI inhibits FAAH by binding to the active site of the enzyme, preventing it from breaking down endocannabinoids. This leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce therapeutic effects. CCMI has been shown to be a selective inhibitor of FAAH, with minimal effects on other enzymes.
Biochemical and Physiological Effects:
CCMI has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in preclinical models. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. CCMI has been well-tolerated in preclinical studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCMI has several advantages for lab experiments. It is a selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. It has also been shown to have good bioavailability and brain penetration, which makes it a promising candidate for therapeutic applications. However, CCMI has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential therapeutic applications. Additionally, its synthesis method is complex and may not be accessible to all researchers.
Direcciones Futuras
There are several future directions for CCMI research. One area of focus is the development of CCMI as a therapeutic agent for various conditions such as pain, inflammation, and anxiety. Another area of focus is the exploration of the endocannabinoid system and its role in various physiological processes. Additionally, CCMI could be used as a tool for studying the mechanisms of FAAH inhibition and the effects of endocannabinoids on various physiological processes. Future research could also explore the synthesis of CCMI analogs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of CCMI involves the reaction of 4-chlorobenzyl mercaptan with N-(1-cyanocycloheptyl)acetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained through purification by column chromatography. This synthesis method has been optimized to produce high yields of CCMI with excellent purity.
Aplicaciones Científicas De Investigación
CCMI has been extensively studied for its potential therapeutic applications. It has been shown to inhibit FAAH, an enzyme that breaks down endocannabinoids. Endocannabinoids are lipid molecules that play a crucial role in regulating various physiological processes such as pain, inflammation, and mood. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can have therapeutic effects. CCMI has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in preclinical models.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(1-cyanocycloheptyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2OS/c18-15-7-5-14(6-8-15)11-22-12-16(21)20-17(13-19)9-3-1-2-4-10-17/h5-8H,1-4,9-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUJQHUHYVXRQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CSCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(1-cyanocycloheptyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

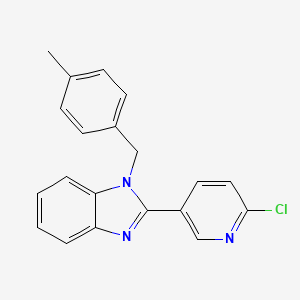
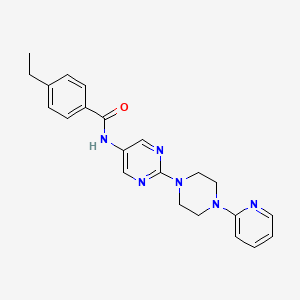
![7-(4-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2945368.png)
![N-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2945370.png)

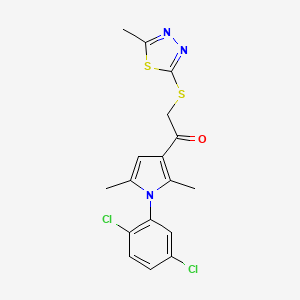
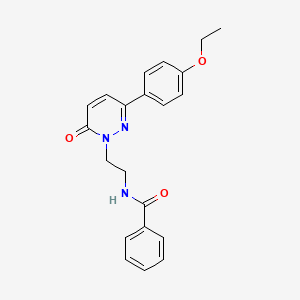

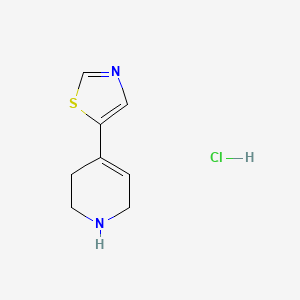


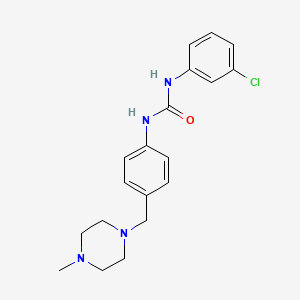

![2-chloro-6-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2945389.png)